2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine
Overview
Description
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is a chemical compound that features a pyrazole ring substituted with a 4-fluorophenyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Attachment of the Ethanamine Side Chain: The final step involves the alkylation of the pyrazole derivative with an appropriate ethylamine reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Scientific Research Applications
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Industry: It is explored for its potential in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: This compound shares the 4-fluorophenyl group but lacks the pyrazole ring, resulting in different chemical properties and applications.
1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine: This compound has a similar pyrazole structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Uniqueness
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is unique due to its combination of a pyrazole ring and an ethanamine side chain, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is a compound characterized by a pyrazole ring and an ethanamine side chain, making it a subject of interest in medicinal chemistry and biological research. Its unique structure allows for potential interactions with various biological targets, leading to diverse pharmacological effects.
- Chemical Formula: C₁₁H₁₂FN₃
- Molecular Weight: 205.23 g/mol
- CAS Number: 1354957-77-9
- IUPAC Name: 2-[1-(4-fluorophenyl)pyrazol-3-yl]ethanamine
- SMILES Notation: C1=CC(=CC=C1N2C=CC(=N2)CCN)F
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure enables it to bind effectively to active sites, which can modulate enzymatic activity or receptor signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity:
Studies have shown that this compound possesses significant antibacterial and antifungal properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.01 mg/mL | |
Escherichia coli | 0.02 mg/mL | |
Candida albicans | 0.03 mg/mL |
Enzyme Inhibition:
The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have explored the pharmacological potential of this compound:
-
Study on Antibacterial Activity:
A comprehensive study evaluated the antibacterial effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics such as levofloxacin . -
Antifungal Efficacy:
In another study focusing on antifungal properties, the compound was shown to disrupt biofilm formation in Candida species, highlighting its potential application in treating fungal infections resistant to conventional therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-(4-Fluorophenyl)ethan-1-amine | Lacks pyrazole ring | Moderate antibacterial activity |
1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine | Similar pyrazole structure with different substituents | Enhanced anti-inflammatory effects |
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-9-1-3-11(4-2-9)15-8-6-10(14-15)5-7-13/h1-4,6,8H,5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPXCQGSYYHOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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